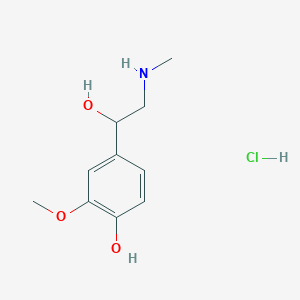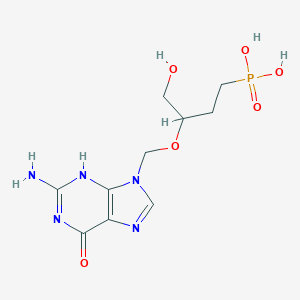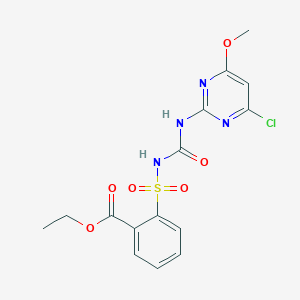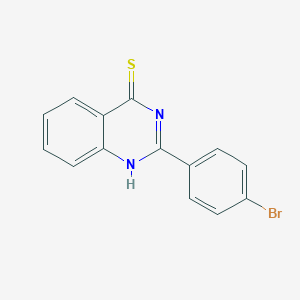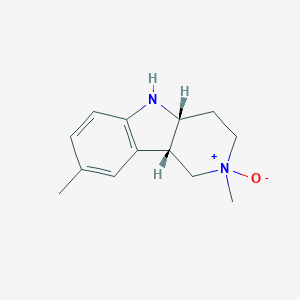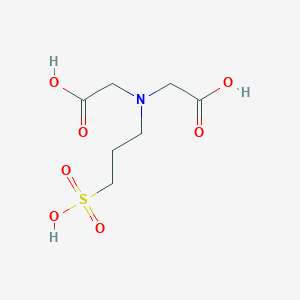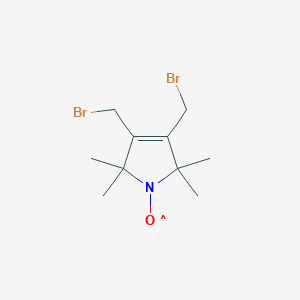
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical
説明
Synthesis Analysis
Research into the synthesis of related compounds highlights the versatility of dihydropyrrole nitroxides for creating new heterocycles. Kálai et al. (1998) explored the use of β-Bromo-α,β-unsaturated electron-withdrawing group containing dihydropyrrole nitroxides for synthesizing dihydropyrrol-1-yloxyl radicals annulated to thi-azepine and thiophene rings, demonstrating the compound's role as a synthon for creating disubstituted nitroxides (Kálai, Balog, Jekoe, & Hideg, 1998). Furthermore, Barluenga et al. (2003) discussed transforming bis(2-lithioallyl)amines into functionalized pyrrole derivatives, indicating the potential for 3,4-bis(bromomethyl) derivatives in synthesizing bicyclic pyrrole compounds (Barluenga, Fañanás, Sanz, & Ignacio, 2003).
Molecular Structure Analysis
Studies on related compounds have provided insights into the molecular structure of brominated derivatives. For instance, Arumugam et al. (2011) detailed the crystal structures of bromomethyl-dithiolone compounds, revealing the molecules' alignment and hydrogen bonding patterns, which are crucial for understanding the structural characteristics of brominated organic compounds (Arumugam, Clark, Mague, & Donahue, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of related nitroxide radicals have been explored through various reactions, including bromo- and iodocyclization, as discussed by Hartung et al. (2003). These reactions highlight the utility of halogenated tetrahydrofurans in synthesizing halocyclization products, showcasing the radicals' reactivity and potential for generating structurally diverse compounds (Hartung, Kneuer, Laug, Schmidt, Špehar, Svoboda, & Fuess, 2003).
Physical Properties Analysis
The synthesis and photophysical properties of bromothiophene derivatives, as investigated by Al‐Aqar (2022), provide valuable information on the absorption and fluorescence properties of related compounds. These studies demonstrate the compounds' potential for applications in materials science due to their visible absorption bands and fluorescence in solution (Al‐Aqar, 2022).
Chemical Properties Analysis
The antioxidant activity of pyrrole derivatives, as studied by Lavanya, Padmavathi, and Padmaja (2014), sheds light on the radical scavenging abilities of these compounds. Their research on bis(arylmethanesulfonylpyrroles and pyrazoles) shows significant antioxidant properties, indicating the chemical utility of pyrrole-based compounds (Lavanya, Padmavathi, & Padmaja, 2014).
科学的研究の応用
Material Science and Polymer Chemistry
Brominated compounds, including various brominated flame retardants, play a significant role in enhancing fire resistance in materials. The study by Zuiderveen, Slootweg, and de Boer (2020) reviews the occurrence of novel brominated flame retardants (NBFRs) in various environments and emphasizes the increasing application of NBFRs due to their effectiveness in fire resistance. This study calls for further research on the environmental fate and toxicity of these compounds, indicating the significance of brominated radicals in material science applications Zuiderveen, Slootweg, & de Boer, 2020.
Organic Synthesis and Chemical Reactions
The radical's structure suggests potential utility in organic synthesis, particularly in bromination reactions that are pivotal for creating complex organic molecules. Thapa et al. (2014) explored the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, demonstrating the nuanced control possible in bromination reactions. This work underlines the importance of understanding radical behavior for optimizing synthetic routes in organic chemistry Thapa, Brown, Balestri, & Taylor, 2014.
Environmental Impact and Degradation Studies
Understanding the environmental impact and degradation pathways of brominated radicals is crucial for assessing their ecological footprint. Liu et al. (2018) provided a comprehensive review of the transformation/degradation of tetrabromobisphenol A and its derivatives, offering insights into the mechanisms and products of degradation. This research is pertinent for evaluating the environmental behavior of related brominated radicals, including potential degradation pathways and the formation of less harmful products Liu, Zhao, Qu, Shen, Shi, & Jiang, 2018.
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound.
将来の方向性
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
特性
InChI |
InChI=1S/C10H16Br2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h5-6H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHJCGXCRJZAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1[O])(C)C)CBr)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618935 | |
| Record name | [3,4-Bis(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical | |
CAS RN |
229621-20-9 | |
| Record name | [3,4-Bis(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



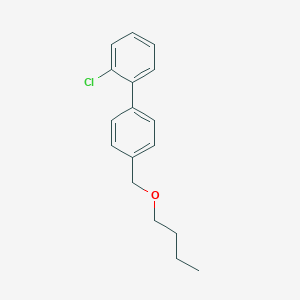
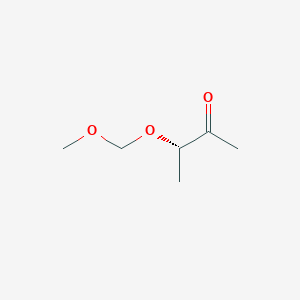
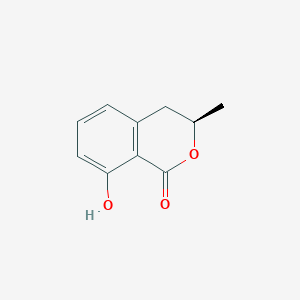



![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
